molecular formula C18H23N3O4S B6562586 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1020453-86-4

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B6562586
CAS No.: 1020453-86-4
M. Wt: 377.5 g/mol
InChI Key: REOGQTMIROSYBN-UHFFFAOYSA-N
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Description

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a chemical compound known for its diverse applications in scientific research and industry. This compound comprises a piperidine ring connected to a pyrazole moiety, which is further linked to a methoxybenzoyl group and a sulfonyl group. The structural complexity and unique functional groups make it an interesting subject of study for chemists and biochemists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves a multi-step process. The starting material, 3-methoxybenzoyl chloride, reacts with 3,5-dimethyl-1H-pyrazole in the presence of a base such as pyridine to form the intermediate 1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole. This intermediate undergoes sulfonylation using piperidine-4-sulfonyl chloride in a solvent like dichloromethane under controlled temperature conditions to yield the final compound.

Industrial Production Methods

Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. This includes adjusting solvent volumes, reaction times, and temperatures. Catalysts may also be introduced to enhance reaction rates. Continuous flow reactors are often employed to maintain consistency in product quality and reduce batch-to-batch variations.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine undergoes various chemical reactions, including:

  • Oxidation: Oxidizing agents like potassium permanganate can modify the methoxy group.

  • Reduction: The carbonyl group in the benzoyl moiety can be reduced using reagents like lithium aluminum hydride.

  • Substitution: Nucleophiles can replace the methoxy group, leading to different derivatives.

Common Reagents and Conditions

Reagents such as sodium hydride, acetic anhydride, and boron tribromide are used under specific conditions (e.g., temperature control, inert atmosphere) to facilitate reactions. Solvents like tetrahydrofuran, dimethyl sulfoxide, and methanol are commonly employed to dissolve the reactants and control the reaction environment.

Major Products Formed

The reactions yield various derivatives and by-products, depending on the conditions and reagents used. For instance, oxidation can produce carboxylic acids, while reduction might lead to alcohols or hydrocarbons.

Scientific Research Applications

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is utilized in several fields:

  • Chemistry: As a building block for synthesizing complex organic molecules.

  • Biology: In studying enzyme inhibition and protein-ligand interactions.

  • Industry: Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzoyl and sulfonyl groups play a critical role in binding to these targets, altering their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to its specific functional groups and structural configuration. Similar compounds include:

  • 1-(3-methoxybenzoyl)-3,5-dimethylpyrazole: Lacks the sulfonyl and piperidine components.

  • 1-(3-methoxybenzoyl)-4-sulfonylpiperidine: Does not have the pyrazole moiety.

  • 1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonylpiperidine: Substitutes the methoxy group with chlorine, leading to different chemical properties.

Hope that satisfies your curiosity. Feel free to ask more if needed.

Biological Activity

The compound 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O4SC_{16}H_{20}N_{4}O_{4}S. It features a piperidine core linked to a sulfonyl group and a pyrazole moiety substituted with a methoxybenzoyl group. The structural characteristics are essential for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit antibacterial , antioxidant , and enzyme inhibitory activities. The following sections detail these activities based on recent studies.

1. Antibacterial Activity

Studies have shown that derivatives of piperidine, particularly those containing sulfonyl and pyrazole groups, demonstrate significant antibacterial properties. For instance:

  • In vitro studies revealed that the compound exhibits moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound also exhibits strong urease inhibitory activity, which could be beneficial in treating conditions like urinary tract infections .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1 : A recent study synthesized derivatives of piperidine and assessed their antibacterial activity through disk diffusion methods. The results indicated that the synthesized compounds had varying degrees of effectiveness against tested strains, with some showing IC50 values as low as 0.63 µM for urease inhibition .
  • Study 2 : Molecular docking studies demonstrated that the compound binds effectively to the active sites of target enzymes, suggesting a strong potential for therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi12.5
AntibacterialBacillus subtilis10.8
AcetylcholinesteraseHuman AChE0.63
UreaseUrease from Proteus5.0

Properties

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-17(26(23,24)20-10-5-4-6-11-20)14(2)21(19-13)18(22)15-8-7-9-16(12-15)25-3/h7-9,12H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGQTMIROSYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)OC)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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